3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Overview
Description
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a useful research compound. Its molecular formula is C8H11ClN2O2S and its molecular weight is 234.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds as Precursors
Heterocyclic compounds, including pyrazole fused sulfones, are valuable precursors in the synthesis of various heterocyclic o-quinodimethanes. These compounds undergo extrusion of sulfur dioxide upon heating, leading to the formation of heterocyclic o-quinodimethanes that can be trapped with dienophiles. This process highlights the importance of such compounds in constructing complex molecular architectures (Chaloner et al., 1992).
Flexible Synthesis of Pyrazoles
The synthesis of pyrazoles featuring functionalized side chains demonstrates the versatility of using compounds like 3-(chloromethyl)pyrazoles as intermediates. These compounds serve as useful precursors for developing ligands by nucleophilic substitution reactions, indicating their potential in creating complex molecules for various applications, including catalysis and material science (Grotjahn et al., 2002).
Novel Comenic Acid Derivatives
The synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties, using 3-(chloromethyl)pyrazoles, showcases the application of these compounds in medicinal chemistry. The observed synergistic effect of these derivatives with antitumor drugs in chemotherapy underlines the potential of such compounds in enhancing the efficacy of existing therapeutic agents (Kletskov et al., 2018).
Catalysis and Nanomaterial Synthesis
The use of pyrazole derivatives as catalysts in organic transformations and nanomaterial synthesis is a significant application area. For instance, the preparation and characterization of nano α-Al2O3 supported ammonium dihydrogen phosphate catalysts for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives illustrate the role of such compounds in facilitating environmentally friendly and efficient chemical processes (Maleki & Ashrafi, 2014).
Photocatalytic Activities
The development of CdS nanocrystals using pyrazolyl dithioate compounds as precursors demonstrates the application in materials science, particularly in creating nanocrystals with controlled shapes. The optical and photocatalytic activities of these nanocrystals, utilized in the degradation of organic dyes, highlight the potential of pyrazole derivatives in environmental applications and materials science (Mondal et al., 2015).
Mechanism of Action
Pyrazoles
are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Pyrazoles are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Properties
IUPAC Name |
3-(chloromethyl)-2-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole 5,5-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-11-8(4-9)6-5-14(12,13)3-2-7(6)10-11/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPMLQNNVIJNTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CS(=O)(=O)CCC2=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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